3-Aminonaphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

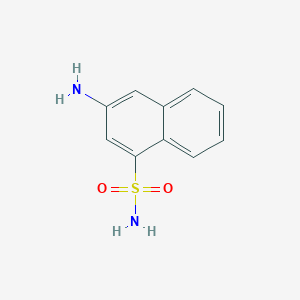

3-Aminonaphthalene-1-sulfonamide is an organic compound derived from naphthalene, characterized by the presence of an amino group (-NH2) and a sulfonamide group (-SO2NH2) attached to the naphthalene ring. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminonaphthalene-1-sulfonamide typically involves the sulfonation of 1-aminonaphthalene. This process can be carried out by reacting 1-aminonaphthalene with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonamide group .

Industrial Production Methods: In industrial settings, the preparation of sulfonamides often involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base. This method is efficient and widely used due to its simplicity and effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Aminonaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed:

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Aminonaphthalene-1-sulfonamide has been investigated for its potential as a selective inhibitor of the voltage-gated sodium channel NaV1.7, which is implicated in pain pathways. Research indicates that compounds with a naphthalene sulfonamide structure can effectively inhibit NaV1.7, making them promising candidates for pain management therapies. Optimization of these compounds aims to enhance their pharmacokinetic profiles while maintaining potency against NaV1.7 channels .

Case Study: Pain Management

A study identified this compound as a starting point for developing orally bioavailable NaV1.7 inhibitors. The research focused on modifying the compound to improve its metabolic stability and reduce clearance rates, which are critical for effective pain relief .

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various bacterial strains. Its derivatives have been synthesized and tested for efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus subtilis. The activity of these compounds is often measured using Minimum Inhibitory Concentration (MIC) assays.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1A | Bacillus linens | 100 |

| 1B | E. coli | 100 |

| 1B | Bacillus subtilis | 250 |

| 1C | E. coli | 50 |

| 1C | Bacillus licheniformis | 100 |

The derivative 1C exhibited the highest antibacterial activity with an MIC of 50 µg/mL against E. coli, indicating its potential as an effective antibacterial agent .

Other Therapeutic Applications

Beyond its antimicrobial and analgesic properties, sulfonamide derivatives like this compound have been explored for various therapeutic applications:

- Anticancer Agents : Sulfonamides have been studied for their ability to inhibit tumor growth through various mechanisms, including interference with DNA synthesis.

- Antiviral Activity : Some studies suggest that these compounds may possess antiviral properties against certain pathogens.

- Carbonic Anhydrase Inhibition : This action can be beneficial in treating conditions related to acid-base balance in the body .

Structural Insights and Computational Studies

Computational docking studies have been employed to predict the binding affinities of this compound derivatives to target proteins such as dihydropteroate synthase (DHPS), which is crucial for bacterial folate biosynthesis. The binding energies calculated from these studies provide insights into the potential effectiveness of these compounds as antibacterial agents .

Mechanism of Action

The mechanism of action of 3-Aminonaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the production of folic acid, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

- 1-Aminonaphthalene-4-sulfonic acid (Piria’s acid)

- 1-Aminonaphthalene-5-sulfonic acid (Laurent’s acid)

- 1-Aminonaphthalene-6-sulfonic acid (Cleve’s acid)

- 1-Aminonaphthalene-7-sulfonic acid (Cleve’s acid)

- 1-Aminonaphthalene-8-sulfonic acid (Peri acid)

Comparison: 3-Aminonaphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and applications.

Properties

IUPAC Name |

3-aminonaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,11H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLYUPTDCGDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.